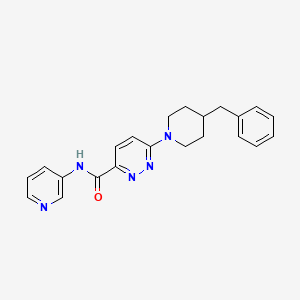

![molecular formula C23H24ClN3O4S B2886942 9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946214-66-0](/img/structure/B2886942.png)

9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a quinoline ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a piperazine ring, a quinoline ring, and a sulfonyl group. These groups could potentially allow for various interactions with biological targets, such as hydrogen bonding and aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the sulfonyl group, and the quinoline ring. These groups could potentially undergo various chemical reactions, such as nucleophilic substitution or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water, while the quinoline ring could potentially increase its lipophilicity .科学的研究の応用

Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, similar in structure to the compound , have shown high binding affinities for 5-HT(6) serotonin receptors. These compounds exhibit good selectivity over other serotonin and dopamine receptors (Park et al., 2011).

Potential Anticancer Agents

Tetracyclic azafluorenone derivatives, which include structures similar to the given compound, have been evaluated for their anticancer properties. These compounds have shown cytotoxic activity against cancer cell lines and significant inhibitory effects on topoisomerase I (Chen et al., 2016).

Antibacterial Activity

Research has identified compounds with structures resembling the given compound that exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These include 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H- thiazolo[3,2-a]quinoline-4-carboxylic acids (Taguchi et al., 1992).

NK1 Receptor Ligands

Compounds based on the quinoline nucleus, including 4-methyl-1-piperazinyl derivatives, have been explored as NK(1) receptor ligands. These ligands show affinity in the nanomolar range and have potential applications in molecular imaging and PET studies (Giuliani et al., 2011).

Dopamine and Serotonin Antagonists

1-(4-fluorophenyl)-1H-indoles substituted with similar structures have shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds have potential applications as noncataleptogenic, centrally acting antagonists (Perregaard et al., 1992).

Structural and Biological Survey

A review covering compounds with the 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, similar to the compound , has discussed their diverse pharmacological profiles. These include applications as antimalarials, anticancer, and serotonin antagonists (El-Azzouny et al., 2020).

Antifungal Activity

Compounds featuring piperazine rings and exhibiting antifungal activity have been reported. These compounds are effective against various fungal species, including Cryptococcus neoformans (Darandale et al., 2013).

将来の方向性

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, studies could be conducted to evaluate its safety and potential applications in areas such as medicinal chemistry .

作用機序

Target of Action

It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are key for DNA replication, making them crucial targets for antimicrobial agents .

Mode of Action

Based on its structural similarity to fluoroquinolones, it can be hypothesized that it might also interfere with bacterial dna replication by inhibiting dna gyrase and topoisomerase iv .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it could prevent the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription .

Pharmacokinetics

It is known that similar compounds, such as fluoroquinolones, are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

The compound’s action likely results in the inhibition of bacterial growth by interfering with DNA replication. This could lead to the death of bacterial cells and the resolution of bacterial infections .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of efflux pumps in bacteria could decrease the compound’s intracellular concentration and thus its efficacy .

特性

IUPAC Name |

7-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLBRULQJFCEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)

![[2-(2,3-dihydro-1H-indol-1-yl)-5-nitrophenyl]methanesulfonyl fluoride](/img/structure/B2886862.png)

![tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2886864.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2886870.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)

![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)

![5-(4-Methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2886876.png)